2,5-Furandione, dihydro-3-(tetrapropenyl)-

Description

Properties

CAS No. |

26544-38-7 |

|---|---|

Molecular Formula |

C16H26O3 |

Molecular Weight |

266.38 g/mol |

IUPAC Name |

3-[(E)-dodec-9-enyl]oxolane-2,5-dione |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h3-4,14H,2,5-13H2,1H3/b4-3+ |

InChI Key |

AMEIILZCUWMPEV-ONEGZZNKSA-N |

Isomeric SMILES |

CC(C)CC(C)CC(C)/C=C(\C)/C1CC(=O)OC1=O |

Canonical SMILES |

CC(C)CC(C)CC(C)C=C(C)C1CC(=O)OC1=O |

physical_description |

Liquid |

Synonyms |

Dihydro-3-(tetrapropenyl)-2,5-furandione |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight of 2,5-Furandione, dihydro-3-(tetrapropenyl)-

An In-depth Technical Guide to 2,5-Furandione, dihydro-3-(tetrapropenyl)-

Authored by: A Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and material science. It delves into the core chemical properties, synthesis, reactivity, and applications of 2,5-Furandione, dihydro-3-(tetrapropenyl)-, a compound more commonly known in industrial circles as Tetrapropenylsuccinic Anhydride (TPSA) or Dodecenyl Succinic Anhydride (DDSA). The objective is to provide not just data, but a foundational understanding of the causality behind its utility and handling protocols, grounded in authoritative sources.

Core Identity and Molecular Characteristics

2,5-Furandione, dihydro-3-(tetrapropenyl)- is a cyclic dicarboxylic anhydride. Its structure features a saturated five-membered furanone ring (dihydro-2,5-furandione), which is the succinic anhydride core. Attached to this ring at the 3-position is a long, branched C12 alkyl chain, the "tetrapropenyl" group, which is derived from the tetramer of propylene.[1] This long, non-polar side chain imparts significant steric and hydrophobic character, which is pivotal to its primary applications.

The molecular structure dictates its physical and chemical behavior. The anhydride group is highly reactive and serves as the primary site for chemical modification and polymerization, while the tetrapropenyl tail provides solubility in non-polar media and imparts flexibility to the resulting polymers.

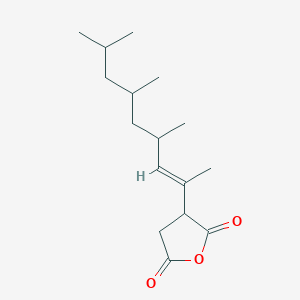

Caption: Figure 1: Generalized Structure of Tetrapropenylsuccinic Anhydride.

Physicochemical Properties

The compound is a viscous, clear, colorless to yellow liquid at room temperature.[1] Its high molecular weight and branched alkyl chain contribute to a high boiling point and low vapor pressure. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆O₃ | [1][2][3][4] |

| Molecular Weight | 266.38 g/mol (or 266.4 g/mol ) | [1][2][3] |

| CAS Number | 26544-38-7 | [1][2][3] |

| Physical State | Liquid | [2] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Specific Gravity (20/20) | ~1.01 - 1.03 | [1] |

| Viscosity (@ 20°C) | ~600 cP | [1] |

| Flash Point | 185 °C | |

| Boiling Point | 108-192 °C @ 6 Torr | [1] |

| Water Solubility | 10 mg/L at 25 °C | [3] |

Synthesis and Industrial Manufacturing

Tetrapropenylsuccinic anhydride is industrially synthesized via an "ene reaction" between maleic anhydride and a branched C12 olefin, which is typically a propylene tetramer.[1] This process is advantageous as it is an atom-economical reaction that directly joins the two precursor molecules.

The reaction involves the electrophilic attack of maleic anhydride on the propylene tetramer. The double bond in the olefin shifts, and a new carbon-carbon bond is formed, along with the succinic anhydride ring. The double bond from the maleic anhydride is consumed in this process, while a double bond is retained within the newly positioned branched alkyl chain.[1]

Caption: Figure 2: Simplified workflow for the industrial synthesis of TPSA.

Chemical Reactivity and Mechanistic Pathways

The utility of TPSA is almost entirely derived from the reactivity of its anhydride functional group. This group is an excellent electrophile, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its use as a curing agent, particularly for epoxy resins.

Curing of Epoxy Resins

In epoxy resin systems, the anhydride ring is opened by a nucleophile, typically a hydroxyl group that is either present on the epoxy monomer or generated in situ. This initiates a polymerization cascade.

Initiation: A hydroxyl group (-OH) attacks one of the carbonyl carbons of the anhydride, opening the ring to form a monoester with a free carboxylic acid group.

Propagation: The newly formed carboxylic acid then reacts with an epoxy (oxirane) ring, opening it and generating a new hydroxyl group. This new hydroxyl group can then react with another anhydride molecule. This cycle of anhydride ring-opening followed by epoxy ring-opening propagates the polymer chain.

This mechanism results in a highly cross-linked polyester network, which provides the cured epoxy with its characteristic thermal and mechanical stability. The long, flexible tetrapropenyl side chain is incorporated into this network, which can reduce the brittleness of the final polymer, lower stress, and improve peel strength in adhesives.[5]

Caption: Figure 3: Reaction pathway for TPSA as a curing agent in epoxy systems.

Other Reactions

-

Hydrolysis: In the presence of water, the anhydride ring will slowly hydrolyze to form the corresponding dicarboxylic acid, (tetrapropenyl)succinic acid. This reaction is relevant to its use as a corrosion inhibitor, where the resulting diacid can adsorb onto metal surfaces.[5][6]

-

Reaction with Amines: TPSA reacts readily with primary and secondary amines to form amides. This is leveraged in the synthesis of certain lubricant additives and dispersants. For instance, its reaction products with triethanolamine are used as agricultural chemicals.[7][8]

Core Applications and Field Insights

The unique combination of a reactive anhydride head and a long, flexible, hydrophobic tail makes TPSA a versatile chemical intermediate.

-

Epoxy Resin Hardener: This is its primary application. It is widely used as a liquid anhydride hardener for epoxy resins.[9] Its liquid form facilitates easy mixing, and the resulting cured products exhibit excellent mechanical and electrical properties. It is particularly valued in applications requiring low stress, such as the encapsulation and potting of electronic components like ignition coils, transformers, and sensors.[5]

-

Lubricant and Fuel Additives: The hydrolyzed diacid form and its derivatives are effective corrosion inhibitors in non-aqueous systems like lubricants and fuels.[2][5] Polymers formed from TPSA can also act as dispersants and viscosity modifiers in lubricating oils.

-

Adhesives and Sealants: In structural adhesives, TPSA improves both the peel strength and shear strength of epoxy formulations, making them more durable and resilient, particularly in automotive and aerospace applications.[2][5]

-

Chemical Intermediate: TPSA serves as a building block for other specialty chemicals. For example, it is used in the manufacturing of plasticizers, agricultural chemicals (non-pesticidal), and other polymers.[2][7][9]

Experimental Protocol: Safe Handling and Storage

As a reactive chemical, proper handling of TPSA is crucial for laboratory safety. The following protocol is synthesized from standard safety data sheets.

Hazard Identification and Personal Protective Equipment (PPE)

TPSA is classified as a hazardous substance. Researchers must be aware of its primary risks to implement appropriate safety controls.

| GHS Hazard Classification | Hazard Statement | Source |

| Skin Irritation/Corrosion | H315: Causes skin irritation | [2] |

| Skin Sensitization | H317: May cause an allergic skin reaction | [2][3][10] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2][3][10] |

| Aquatic Hazard (Chronic) | H413: May cause long lasting harmful effects to aquatic life | [2][3][10] |

Mandatory PPE:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[10]

-

Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile, neoprene) and a lab coat or impervious clothing.[10]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[10]

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure the work area (chemical fume hood) is clean and uncluttered. Confirm that an emergency eyewash station and safety shower are accessible.

-

Dispensing: TPSA is a viscous liquid. Use a positive displacement pipette or dispense by weight for accurate measurement. Avoid creating mists or vapors.

-

Mixing: When mixing with other reagents (e.g., epoxy resins), add TPSA slowly to the mixture while stirring to control any potential exothermic reactions.

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[10]

-

Decontamination: Clean any spills immediately. Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[3]

Storage and Disposal

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10] TPSA is moisture-sensitive; storage under an inert gas is recommended to prevent hydrolysis.

-

Disposal: Dispose of waste TPSA and contaminated materials as hazardous chemical waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[3][10]

Conclusion

2,5-Furandione, dihydro-3-(tetrapropenyl)- is a specialty chemical of significant industrial importance, primarily driven by its role as a flexible and effective curing agent for epoxy resins. Its unique molecular structure, combining a reactive anhydride ring with a long, non-polar alkyl chain, provides a versatile platform for creating polymers with tailored properties. For researchers and scientists, a thorough understanding of its reactivity, particularly with nucleophiles, and strict adherence to safety protocols are paramount for its successful and safe application in the development of advanced materials.

References

-

PubChem. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Dihydro-3-(tetrapropenyl)furan-2,5-dione. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-, reaction products with triethanolamine. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-, reaction products with triethanolamine - Substance Details. Substance Registry Services. Retrieved from [Link]

-

Bercen Anhydrides. (2020). Tetrapropenyl Succinic Anhydride, K12 Technical Data Sheet. Scribd. Retrieved from [Link]

-

GEO Specialty Chemicals. (2024). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Jayhawk Fine Chemicals. (2025). Dodecenylsuccinic Anhydride (DDSA/TPSA): The Flexible Powerhouse for High-Performance Epoxy. Retrieved from [Link]

- Google Patents. (2016). WO2016090658A1 - Method for preparing 2,5-disubstituted furan compound.

-

Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2023). Safety Data Sheet: (tetrapropenyl)succinic acid. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. 2,5-Furandione, dihydro-3-(tetrapropenyl)- | C16H26O3 | CID 6438029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. 2,5-Furandione,dihydro-3-(tetrapropenyl)-, CasNo.26544-38-7 New Japan Chemical Co., Ltd Japan [newjapanchemical.lookchem.com]

- 5. DDSA / TPSA (CAS 26544-38-7): Flexible Epoxy Curing Agent [rqbindustry.com]

- 6. chemos.de [chemos.de]

- 7. 2,5-Furandione, dihydro-3-(tetrapropenyl)-, reaction products with triethanolamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. broadview-tech.com [broadview-tech.com]

- 10. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Thermal Stability of Tetrapropenylsuccinic Anhydride

Abstract

Tetrapropenylsuccinic anhydride (TPSA) is a versatile chemical intermediate utilized in a wide array of industrial applications, including as a corrosion inhibitor, viscosity improver in lubricants, and as a curing agent for epoxy resins.[1] The performance and safety of TPSA in these applications are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal stability of TPSA, detailing its decomposition profile and the analytical methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals who utilize or are investigating the applications of TPSA and require a thorough understanding of its thermal properties.

Introduction: The Criticality of Thermal Stability in TPSA Applications

Tetrapropenylsuccinic anhydride, also known as dodecenyl succinic anhydride (DDSA), is a branched-chain liquid succinic anhydride.[2] Its molecular structure, featuring a C12 branched olefin side chain, imparts unique physical and chemical properties that are leveraged in various industrial formulations.[2] The applications of TPSA often involve elevated temperatures, making a comprehensive understanding of its thermal stability paramount for ensuring product integrity, performance, and safety.

Thermal degradation can lead to the loss of desired properties, the formation of undesirable byproducts, and potentially hazardous situations due to gas evolution or exothermic decomposition. For instance, in its role as an epoxy resin curing agent, TPSA is subjected to specific temperature profiles to control the curing process.[1] Unanticipated decomposition could compromise the structural integrity of the final cured product. Similarly, as a viscosity improver in lubricants, it must withstand high operating temperatures without degrading and altering the lubricant's properties.[1]

This guide will delve into the fundamental aspects of TPSA's thermal stability, providing a detailed examination of its decomposition behavior and the analytical techniques employed to elucidate these characteristics.

Physicochemical Properties of Tetrapropenylsuccinic Anhydride

A foundational understanding of the physicochemical properties of TPSA is essential for interpreting its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C16H26O3 | [2] |

| Molecular Weight | 266.4 g/mol | [2] |

| Appearance | Clear, colorless to yellow viscous liquid | [1][2] |

| Boiling Point | 150 °C @ 3 mmHg (lit.) | [3] |

| Flash Point | 113 °C | [3] |

| Density | 1.005 g/mL at 25 °C (lit.) | [3] |

Note: A safety data sheet mentions a melting point of 480°C, which is atypical for a viscous liquid and may be an error or refer to a specific, highly purified, or crystalline form under specific conditions. Further verification is required.[3]

Analytical Methodologies for Assessing Thermal Stability

The thermal stability of TPSA is primarily investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere.[4][5] The resulting data provides information on decomposition temperatures, the presence of volatiles, and the composition of the material.

The following protocol outlines a standard procedure for the TGA of TPSA.

Objective: To determine the onset of decomposition and the decomposition profile of TPSA.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of TPSA into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (typically nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min). A range of heating rates (e.g., 5, 10, 15, 20 °C/min) can be used to study the kinetics of decomposition.[6]

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the TGA curve (mass % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperature of maximum decomposition rate (Tpeak) from the DTG curve.

-

Caption: Workflow for Thermogravimetric Analysis of TPSA.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition through the detection of exothermic or endothermic events.[8][9]

The following protocol outlines a standard procedure for the DSC analysis of TPSA.

Objective: To identify thermal transitions and characterize the heat of decomposition of TPSA.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of TPSA into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 0 °C.

-

Heat the sample from 0 °C to 400 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Plot the DSC thermogram (heat flow vs. temperature).

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Integrate the area under any decomposition exotherms to determine the heat of decomposition (ΔHd).

-

Caption: Workflow for Differential Scanning Calorimetry of TPSA.

Thermal Decomposition Profile of TPSA

Onset of Decomposition

Based on information for similar succinate derivatives, the onset of thermal decomposition for TPSA under an inert atmosphere is anticipated to be in the range of 200-250 °C. For instance, studies on imidazoline/dimethyl succinate hybrids show thermal stability up to 200–208 °C in inert conditions.[11]

Proposed Decomposition Mechanism

The thermal degradation of succinic anhydride derivatives often proceeds through a multi-step process.[11] For polyesters containing succinate units, the primary decomposition pathway involves β-hydrogen bond scission.[12][13] This mechanism leads to the formation of a carboxylic acid and an olefinic fragment.[13]

Another potential decomposition pathway is a cyclization mechanism, which can lead to the formation of succinic anhydride from succinic acid end groups that may be present or formed during decomposition.[12][13] The long, branched tetrapropenyl chain of TPSA will also undergo fragmentation at elevated temperatures, likely through radical mechanisms, leading to the formation of smaller volatile hydrocarbons.

Caption: Proposed thermal decomposition pathways for TPSA.

Factors Influencing Thermal Stability

The thermal stability of TPSA can be influenced by several factors:

-

Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere.

-

Purity: The presence of impurities, such as residual reactants from its synthesis (e.g., maleic anhydride), can potentially lower the decomposition temperature.

-

Heating Rate: In TGA, higher heating rates can shift the decomposition temperatures to higher values.

-

Presence of Other Chemicals: In formulated products, interactions with other components can either stabilize or destabilize TPSA.

Safety Considerations in Handling TPSA at Elevated Temperatures

Given that TPSA can decompose at elevated temperatures, appropriate safety precautions are necessary.[10]

-

Ventilation: Handling of TPSA at temperatures approaching its decomposition point should be conducted in a well-ventilated area to avoid inhalation of any potential decomposition products.[14]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn.[3] In situations where significant vapors or aerosols may be generated, respiratory protection may be required.[10]

-

Incompatible Materials: TPSA should be kept away from strong acids and oxidants, as these can catalyze decomposition.[10]

Conclusion

The thermal stability of Tetrapropenylsuccinic Anhydride is a critical parameter that dictates its suitability and performance in a range of industrial applications. While a definitive decomposition temperature is not well-documented, evidence from related compounds and safety data suggests that decomposition initiates at temperatures above 150 °C. The primary analytical techniques for characterizing this behavior are TGA and DSC, which provide a comprehensive profile of its thermal degradation. The decomposition mechanism is likely to involve a combination of β-hydrogen scission, cyclization, and fragmentation of the alkyl chain. A thorough understanding of these thermal properties is essential for the safe and effective use of TPSA in research and industrial settings.

References

-

MDPI. (2022, February 1). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Retrieved from [Link]

-

GEO Specialty Chemicals. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

-

TRIGON Chemie. (n.d.). Tetrapropenyl succinic anhydride (TPSA), refined. Retrieved from [Link]

-

Scribd. (2020, December 15). Tetrapropenyl Succinic Anhydride, K12. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC curves of the KL, and MA-, SA-, and PA-modified KL. Retrieved from [Link]

-

PubMed. (2024, February 27). Preanalytical stability of molecular forms of prostate-specific antigen in serum samples (PSA, free PSA, [-2]proPSA) and their impact on fPSA/tPSA ratio and PHI. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Thermogravimetric analysis (TGA) and (b) derived thermogravimetric.... Retrieved from [Link]

-

MDPI. (2024, July 5). Thermal Decomposition of Bio-Based Plastic Materials. Retrieved from [Link]

-

PubMed Central (PMC). (2021, April 22). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). Retrieved from [Link]

-

Research and Reviews: Journal of Pharmaceutical Analysis. (2014, May 25). Differential Scanning Calorimetry. Retrieved from [Link]

-

Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: (tetrapropenyl)succinic acid. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase. Retrieved from [Link]

-

ResearchGate. (n.d.). TG and DTG curve of PSA degradation in N 2 atmosphere. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

MDPI. (n.d.). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Retrieved from [Link]

-

PubMed. (n.d.). Stability and accuracy of total and free PSA values in samples stored at room temperature. Retrieved from [Link]

-

Redalyc. (n.d.). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in. Retrieved from [Link]

-

NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from [Link]

-

MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

-

ScienceDirect. (n.d.). Isothermal and dynamic thermogravimetrical analysis/Fourier -transform infrared-attenuated total reflectance spectroscopy (TGA/FTIR-ATR) analysis. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization Techniques for Thermal Analysis. Retrieved from [Link]

-

YouTube. (2020, November 21). Thermogravimetric Analysis – Decomposition of Polymers. Retrieved from [Link]

-

UVicSPACE. (n.d.). A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. Retrieved from [Link]

Sources

- 1. Tetrapropenyl succinic anhydride (TPSA), refined - TRIGON Chemie [trigon-chemie.com]

- 2. scribd.com [scribd.com]

- 3. echemi.com [echemi.com]

- 4. tainstruments.com [tainstruments.com]

- 5. eag.com [eag.com]

- 6. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. measurlabs.com [measurlabs.com]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geosc.com [geosc.com]

- 11. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s | MDPI [mdpi.com]

- 13. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemos.de [chemos.de]

Literature review of Tetrapropenylsuccinic anhydride research

An In-depth Technical Guide to Tetrapropenylsuccinic Anhydride (TPSA)

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Tetrapropenylsuccinic Anhydride (TPSA). We will delve into its synthesis, chemical properties, core applications, and the scientific principles that underpin its utility in various fields. This document moves beyond a simple recitation of facts to explain the causality behind its performance and the experimental choices made in its application.

Introduction to Tetrapropenylsuccinic Anhydride (TPSA)

Tetrapropenylsuccinic anhydride, commonly referred to as TPSA, is a cyclic acid anhydride distinguished by a long, branched C12 hydrocarbon side chain.[1][2] This aliphatic chain is derived from tetrapropylene, a tetramer of propylene.[2] TPSA is also widely known in the industry as Dodecenylsuccinic Anhydride (DDSA), and the terms are often used interchangeably.[1][2][3] It is a clear, yellow, viscous liquid at room temperature.[3][4]

The unique molecular structure of TPSA, combining a reactive anhydride ring with a bulky, hydrophobic alkyl chain, makes it a versatile chemical intermediate and performance additive.[5] Its reactivity allows it to participate in polymerization and cross-linking reactions, while the tetrapropenyl group imparts flexibility and hydrophobicity to the final products.[1][5] These dual characteristics are the foundation for its widespread use as an epoxy resin curing agent, corrosion inhibitor, and paper sizing agent.[6]

Caption: Generalized structure of Tetrapropenylsuccinic Anhydride (TPSA).

Synthesis and Chemical Properties

Synthesis Pathway: The Ene Reaction

TPSA is commercially synthesized via an "ene" reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene," in this case, tetrapropylene) and a compound with a multiple bond (the "enophile," maleic anhydride).[7][8]

The reaction is typically performed at elevated temperatures (around 210°C) without a catalyst, although inhibitors like hydroquinone may be added to prevent unwanted side reactions.[8] The molar ratio of the alkene to maleic anhydride is a critical parameter, with ratios between 1.0 and 1.5 often being optimal to achieve high yield and minimize byproducts.[8]

Caption: Simplified workflow for the industrial synthesis of TPSA.

Physico-Chemical Properties

The physical and chemical characteristics of TPSA are critical for its application. As a viscous liquid, it is easier to handle and mix into formulations than a solid anhydride.[3][5]

| Property | Typical Value | Source(s) |

| CAS Number | 26544-38-7 | [2][5][6] |

| Molecular Formula | C16H26O3 | [2][5] |

| Appearance | Clear, yellow viscous liquid | [3][4][6] |

| Boiling Point | 150°C @ 3 mmHg / 180-182°C @ 5 mmHg | [3][4] |

| Density | ~1.005 g/mL at 25°C | [3] |

| Flash Point | 113°C | [3] |

| Viscosity @ 25°C | 250 - 430 mPas | [6] |

| Saponification No. | 410 - 432 mg KOH/g | [6] |

| Free Maleic Anhydride | < 0.1% | [6] |

Core Applications and Mechanisms of Action

The utility of TPSA stems from its bifunctional nature. The anhydride ring is the primary site of reactivity, while the long alkyl chain modifies the physical properties of the resulting polymer or surface.

Epoxy Resin Curing Agent

Anhydrides are the second most widely used class of epoxy curing agents after amines.[9] TPSA is particularly valued as a liquid hardener for epoxy resins where flexibility, toughness, and moisture resistance are required.[1][10]

Mechanism of Action: The curing process is a two-step esterification reaction that requires heat and is often catalyzed by tertiary amines.[7][11]

-

Initiation: A hydroxyl group (present on the epoxy resin backbone or from a catalyst) opens the anhydride ring, forming a monoester and a carboxylic acid.

-

Propagation: The newly formed carboxylic acid then reacts with an epoxy (oxirane) group, forming a hydroxyl ester and regenerating a hydroxyl group, which can then react with another anhydride molecule.

This reaction pathway creates a highly cross-linked polyester network.[9] The long, non-polar tetrapropenyl chain of TPSA does not participate in the cross-linking but becomes integrated into the polymer backbone. It acts as an "internal plasticizer," increasing the free volume between polymer chains and allowing for greater molecular movement.[1] This is the key to overcoming the inherent brittleness of many highly cross-linked epoxy systems.[1]

Caption: Workflow and outcome of using TPSA as an epoxy curing agent.

Experimental Protocol: Curing of a Bisphenol A Epoxy Resin with TPSA

-

Formulation: Calculate the required amounts of epoxy resin and TPSA based on the anhydride equivalent weight (AEW) and the epoxy equivalent weight (EEW) of the resin. A common starting ratio is 0.85:1 (anhydride equivalents to epoxy equivalents). Add a catalyst, such as 1 part per hundred of resin (phr) of a tertiary amine.

-

Mixing: Gently warm the epoxy resin to reduce its viscosity. Add the TPSA and catalyst, and mix thoroughly until the mixture is homogeneous.

-

Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can create voids in the cured material.

-

Curing: Pour the mixture into a pre-heated mold. Cure in an oven following a specific schedule, for example, 2 hours at 100°C followed by 4 hours at 150°C.[12] The exact schedule depends on the resin, catalyst, and desired properties.

-

Post-Cure & Testing: Allow the cured part to cool slowly to room temperature to avoid thermal stress. The resulting material can then be tested for mechanical properties like impact resistance (Izod impact test) and thermal properties like the glass transition temperature (Tg) via Differential Scanning Calorimetry (DSC).

Corrosion Inhibitor

TPSA and its hydrolyzed form, tetrapropenylsuccinic acid, are effective corrosion inhibitors, particularly in non-aqueous systems like lubricants and fuels.[1][6][8]

Mechanism of Action: The effectiveness of anhydride derivatives as corrosion inhibitors relies on their ability to adsorb onto a metal surface.[13] The polar anhydride or carboxylic acid head group chemically bonds with the metal surface (chemisorption), while the long, hydrophobic C12 alkyl tails orient themselves away from the surface. This forms a tightly packed, non-polar protective film that acts as a barrier, preventing corrosive agents like water and acids from reaching the metal.[14]

Caption: TPSA forming a protective hydrophobic barrier on a metal surface.

Paper Sizing Agent

In the paper industry, TPSA falls under the general class of Alkenyl Succinic Anhydrides (ASA), which are used as internal sizing agents to impart water resistance to paper and paperboard.[15][16]

Mechanism of Action: ASA is applied to the pulp slurry as an emulsion. The primary mechanism for sizing is the reaction of the anhydride group with the hydroxyl groups of cellulose fibers.[17] This forms a covalent ester bond, anchoring the hydrophobic alkyl chain to the fiber. The alkyl chains then orient themselves outwards, creating a low-energy, water-repellent surface. However, there is considerable scientific debate on the extent of this covalent bonding, with significant evidence suggesting that the main sizing material is the hydrolyzed form of ASA (the dicarboxylic acid) and its salts, which are retained on the fibers.[15] Regardless of the precise dominant mechanism, the result is a significant reduction in the water absorption of the final paper product.[16]

Analytical Characterization Techniques

Quality control and research on TPSA and its formulations rely on a suite of analytical techniques.

| Technique | Purpose | Source(s) |

| GC-MS | To identify and quantify isomers, impurities, and unreacted starting materials. | [8][18] |

| FTIR Spectroscopy | To confirm the presence of the anhydride functional group (characteristic peaks around 1780 and 1860 cm⁻¹) and monitor its consumption during curing reactions. | [19][20] |

| Titration | To determine the acid number, saponification value, and the amount of unreacted maleic anhydride. | [6][19] |

| TGA | To evaluate the thermal stability of TPSA itself or the polymers it is used to create. | [19][20] |

| DLS | To measure the particle size and stability of ASA emulsions for paper sizing applications. | [19] |

Safety, Handling, and Environmental Profile

As with any reactive chemical, proper handling of TPSA is essential.

Toxicological Summary

Based on available Safety Data Sheets, TPSA presents the following primary hazards:

-

Skin Sensitization (Category 1A): May cause an allergic skin reaction.[3]

-

Eye Irritation (Category 2): Causes serious eye irritation.[3]

-

Aquatic Hazard (Chronic 4): May cause long-lasting harmful effects to aquatic life.[3]

| GHS Hazard Statements | Precautionary Statements (Selected) | Source |

| H317: May cause an allergic skin reaction. | P280: Wear protective gloves/eye protection. | [3] |

| H319: Causes serious eye irritation. | P261: Avoid breathing vapors/spray. | [3] |

| H413: May cause long lasting harmful effects to aquatic life. | P302+P352: IF ON SKIN: Wash with plenty of water. | [3] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |

| P273: Avoid release to the environment. | [3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Eye/Face Protection: Wear tightly fitting safety goggles.[3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.[3]

-

Respiratory Protection: If ventilation is inadequate or aerosols are generated, use a suitable respirator.[3]

Environmental Fate

Data on the persistence and degradability of TPSA is limited.[3] One material safety data sheet indicates it is not readily biodegradable.[21] Its classification as a chronic aquatic hazard suggests that releases to the environment should be minimized.[3] Proper disposal should be in accordance with local, regional, and national regulations.[21]

Conclusion and Future Outlook

Tetrapropenylsuccinic anhydride is a specialty chemical whose value lies in its hybrid structure. It successfully bridges the gap between reactivity and physical property modification, enabling the creation of materials with enhanced flexibility, durability, and hydrophobicity. Its role as a flexibilizing curing agent for epoxies is particularly critical in high-performance applications like electronic encapsulation and structural adhesives.[1]

Future research is likely to focus on several key areas:

-

Sustainability: Developing manufacturing processes with higher atom economy and exploring bio-based olefin sources to create more sustainable analogues.

-

New Applications: Investigating its use in emerging fields such as smart coatings, responsive polymers, or as a building block for novel surfactants and functional fluids.

-

Biodegradability: Enhancing the understanding of its environmental fate and developing more readily biodegradable versions to mitigate long-term environmental impact.

By understanding the fundamental chemistry and mechanisms of action detailed in this guide, researchers and developers can better leverage the unique properties of TPSA to innovate and solve complex material science challenges.

References

-

TRIGON Chemie. Tetrapropenyl succinic anhydride (TPSA), refined. Retrieved from [Link]

-

He, X., et al. (2016). Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles. PLOS One. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characteristics of Succinic Anhydride and Disodium Succinate-Terminated Low Molecular Weight Polyethylenes. Retrieved from [Link]

-

MDPI. (2020). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. MDPI. Retrieved from [Link]

-

Broadview Technologies, Inc. Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Retrieved from [Link]

-

Lubricant Additives Manufacturer. (2025). Dodecenylsuccinic Anhydride (DDSA/TPSA): The Flexible Powerhouse for High-Performance Epoxy. Retrieved from [Link]

-

GEO Specialty Chemicals. (2024). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Scribd. (2020). Tetrapropenyl Succinic Anhydride, K12 15 DEC 2020. Retrieved from [Link]

-

MDPI. (2020). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. MDPI. Retrieved from [Link]

-

Theseus. (2025). Determination of Alkenyl Succinic Anhydride Compounds from Paper and Board Samples with GC-FID. Retrieved from [Link]

-

ResearchGate. (2025). Anhydride Derivatives as Corrosion Inhibitors for Carbon Steel in Hydrochloric Acid Solutions. Retrieved from [Link]

-

Ruqinba Group. (2025). Pulp & Paper Sizing Agents. Retrieved from [Link]

-

Tri-iso. Formulation Guide - Anhydride Curatives for Epoxy Systems. Retrieved from [Link]

-

Huajinda. (2025). Unlocking Superior Paper Performance: How ASA Sizing Agents Serve as the Key Enabler in High-Grade Papermaking. Retrieved from [Link]

-

Organic Syntheses. succinic anhydride. Retrieved from [Link]

-

MDPI. (2023). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI. Retrieved from [Link]

-

ResearchGate. (2004). Synthesis of polyisobutenyl succinic anhydrides. Product distribution and proposed reaction mechanism. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Characterization, and Antimicrobial Properties of Peptides Mimicking Copolymers of Maleic Anhydride and 4-Methyl-1-pentene. MDPI. Retrieved from [Link]

-

ResearchGate. (1995). Some aspects on the synthesis and characterization of dodecenyl succinic anhydride (DDSA)-a curing agent for epoxy resins. Retrieved from [Link]

-

Inchem.org. cyclic acid anhydrides: human health aspects. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (2023). Safety Data Sheet: (tetrapropenyl)succinic acid. Retrieved from [Link]

-

ResearchGate. (2009). The environmental fate and effects of antifouling paint biocides. Retrieved from [Link]

-

ResearchGate. (2016). Acid Corrosion Inhibition of Nickel by Some Organic/Macrocyclic Compounds. Retrieved from [Link]

-

Repositório Aberto da Universidade do Porto. (2012). Synthesis and characterization of ASA samples. Retrieved from [Link]

-

AZoM. (2025). The Unique Benefits of Anhydride Curing in Epoxy Resins. Retrieved from [Link]

-

TAPPI Journal. (2021). Understanding alkenyl succinic anhydride (ASA) size reversion due to autooxidation. Retrieved from [Link]

-

PubMed. (2009). The environmental fate and effects of antifouling paint biocides. Retrieved from [Link]

-

YouTube. (2019). How corrosion inhibitors protect metal: synthesis in the lab and testing. Retrieved from [Link]

-

Prospector. (2022). Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties. Retrieved from [Link]

-

US EPA. (1989). OPPT Chemical Fact Sheets (Phthalic Anhydride) Fact Sheet: Support Document. Retrieved from [Link]

-

ResearchGate. (2017). Physico-Chemical Processes during Reactive Paper Sizing with Alkenyl Succinic Anhydride (ASA). Retrieved from [Link]

-

PubMed. (2023). Synergistic Gas Hydrate and Corrosion Inhibition Using Maleic Anhydride: N-Isopropylmethacrylamide Copolymer and Small Thiols. Retrieved from [Link]

-

US EPA. Risk Evaluation for Phthalic Anhydride. Retrieved from [Link]

Sources

- 1. DDSA / TPSA (CAS 26544-38-7): Flexible Epoxy Curing Agent [rqbindustry.com]

- 2. scribd.com [scribd.com]

- 3. echemi.com [echemi.com]

- 4. Tetrapropenylsuccinic Anhydride (mixture of branched chain isomers) CAS#: 26544-38-7 [amp.chemicalbook.com]

- 5. CAS 26544-38-7: (Tetrapropenyl)succinic anhydride [cymitquimica.com]

- 6. Tetrapropenyl succinic anhydride (TPSA), refined - TRIGON Chemie [trigon-chemie.com]

- 7. researchgate.net [researchgate.net]

- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 9. azom.com [azom.com]

- 10. broadview-tech.com [broadview-tech.com]

- 11. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]

- 12. tri-iso.com [tri-iso.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Pulp & Paper Sizing Agents - Ruqinba Group [rqbindustry.com]

- 17. Unlocking Superior Paper Performance: How ASA Sizing Agents Serve as the Key Enabler in High-Grade Papermaking [hjd-chem.com]

- 18. theseus.fi [theseus.fi]

- 19. Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles | PLOS One [journals.plos.org]

- 20. mdpi.com [mdpi.com]

- 21. geosc.com [geosc.com]

Discovery and history of dihydro-3-(tetrapropenyl)-2,5-furandione

An In-depth Technical Guide to Dihydro-3-(tetrapropenyl)-2,5-furandione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dihydro-3-(tetrapropenyl)-2,5-furandione, a compound more commonly known in industrial circles as Tetrapropenyl Succinic Anhydride (TPSA). As a prominent member of the Alkenyl Succinic Anhydride (ASA) family, TPSA has carved out a significant niche in various chemical industries since the mid-20th century. This document delves into the historical context of its discovery, the chemical principles underpinning its synthesis, its key physicochemical properties, and its primary mechanisms of action in its major applications. We will explore its evolution from a conceptual chemical reaction to a widely used industrial product, with a particular focus on its role as a sizing agent in the paper industry and as a curing agent for epoxy resins. Detailed experimental protocols, data summaries, and process diagrams are provided to offer field-proven insights for research and development professionals.

Introduction and Historical Context

Dihydro-3-(tetrapropenyl)-2,5-furandione is a cyclic dicarboxylic anhydride featuring a C12 alkenyl chain attached to a succinic anhydride headgroup.[1][2] It is a viscous, oily liquid at room temperature, typically colorless to light yellow.[3][4][5] While the name dihydro-3-(tetrapropenyl)-2,5-furandione is its formal chemical identifier, it is overwhelmingly referred to as Tetrapropenyl Succinic Anhydride (TPSA) or as part of the broader class of Dodecenyl Succinic Anhydrides (DDSA).[5]

The genesis of TPSA is rooted in the broader development of Alkenyl Succinic Anhydrides (ASAs). The foundational chemistry—the reaction of maleic anhydride with aliphatic alkenes—was first described in a 1936 patent, which detailed reacting alkenes from cracked petroleum distillate with maleic anhydride at 200°C in an autoclave.[3] However, the use of these compounds as paper sizing agents was not realized at the time.

The commercial impetus for ASAs came from the paper industry. In the 1950s, solid alkyl ketene dimers (AKDs) were introduced to make paper products more resistant to water.[3] Following this innovation, liquid ASAs like TPSA emerged in the 1960s as a highly effective alternative.[3] Wurzburg and Mazzarella are credited with introducing ASA as a sizing agent for papermaking in 1963, marking a pivotal moment in its commercial history.[6][7] In the United States, ASAs became the preferred paper sizing agents, valued for their high reactivity and efficiency in creating hydrophobic cellulose fibers.[3]

Synthesis and Manufacturing

The industrial synthesis of TPSA is a classic example of the Alder-ene reaction.[2] The process involves the reaction of an internal olefin, tetrapropylene (a branched C12 alkene, also known as dodecene), with maleic anhydride.

Causality Behind Experimental Choices

The synthesis is typically carried out at temperatures exceeding 200°C for several hours.[3][8] The high temperature is necessary to overcome the activation energy for the ene reaction. A molar excess of the tetrapropene olefin (typically 1.5 to 5.0 moles per mole of maleic anhydride) is crucial.[8] This serves two purposes: it acts as a solvent for the solid maleic anhydride, creating a single liquid phase, and it drives the reaction equilibrium towards the product side, ensuring a high conversion of the more expensive maleic anhydride.[8]

Overcoming Synthesis Challenges

The harsh reaction conditions can lead to undesirable side reactions, primarily polymerization of maleic anhydride and the formation of tars and colored byproducts.[3] To ensure a high-quality product, several refinements have been developed:

-

Polymerization Inhibition: Antioxidants and polymerization inhibitors, such as hydroquinone or phenothiazine, are often added to the reaction mixture to suppress the formation of unwanted polymers.[3]

-

Color and Purity Improvement: The crude product, often dark brown, can be purified. Excess alkene is removed via vacuum distillation.[3] Subsequent washing steps or the use of reducing agents (like trialkyl phosphites) combined with phenolic antioxidants can significantly lighten the product to an amber or clear yellow liquid.[3] Despite these methods, preventing discoloration remains an active area of process optimization in industrial settings.[3]

Chemical and Physical Properties

TPSA is characterized by its dual functionality: a reactive anhydride ring and a long, nonpolar hydrocarbon tail. This structure dictates its physical properties and its utility in various applications.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₂₆O₃ | [9] |

| Molar Mass | 266.38 g/mol | [9] |

| CAS Number | 26544-38-7 | [4][9][10] |

| Appearance | Clear yellow to orange, viscous liquid | [4][5] |

| Density | ~1.004 g/cm³ at 20°C | [5][11] |

| Melting Point | < -20°C | [11] |

| Boiling Point | 180-182°C @ 5 mmHg | [5] |

| Flash Point | 352°F (~178°C) | [11] |

| Water Solubility | 10-20 mg/L at 22-25°C (very low) | [5][11] |

| Synonyms | Tetrapropenyl Succinic Anhydride (TPSA), Dodecenyl Succinic Anhydride (DDSA) | [4][9] |

Mechanism of Action and Key Applications

The utility of TPSA stems from its amphiphilic nature. The anhydride ring is highly reactive toward nucleophiles like hydroxyl and amine groups, while the long tetrapropenyl tail is hydrophobic.

Paper Sizing

The most significant application by volume for ASAs is the sizing of paper and paperboard.[3] Sizing provides resistance to penetration by aqueous liquids like ink or water.[3]

-

Mechanism: In the papermaking process, TPSA is first emulsified, typically with cationic starch or polymers, to allow for its dispersion in the aqueous pulp slurry.[6][7] When the paper sheet is formed and dried, the anhydride ring of the TPSA molecule reacts with the abundant hydroxyl groups on the surface of cellulose fibers.[2][3] This forms a covalent ester bond, permanently anchoring the TPSA molecule to the fiber. The long, hydrophobic C12 "tetrapropenyl" tail is oriented away from the fiber surface, creating a low-energy, water-repellent layer.[3] This fundamentally changes the paper from a hydrophilic to a hydrophobic material.

It is noteworthy that while the covalent bonding theory is widely accepted and used to explain the sizing mechanism, some research suggests the level of esterification under typical papermaking conditions is low, and that hydrophobicity is also significantly influenced by the physical distribution and orientation of hydrolyzed and unreacted ASA molecules within the fiber network.[6]

Other Industrial Applications

Beyond paper, TPSA's reactivity makes it a versatile chemical intermediate and additive.[3][10]

-

Epoxy Resin Hardener: TPSA is a widely used liquid anhydride hardener for epoxy resins.[5][10][12] The anhydride ring opens upon reaction with the epoxy group (or a hydroxyl group generated from it), leading to cross-linking and the formation of a rigid, durable thermoset polymer. Its liquid nature makes it easy to mix with liquid epoxy resins at room temperature.

-

Lubricant and Fuel Additives: Derivatives of TPSA are used as corrosion inhibitors, viscosity improvers, and dispersants in lubricating oils and fuels.[3][10]

-

Chemical Intermediate: It serves as a building block for synthesizing other molecules, including plasticizers, surfactants, and alkyd resin modifiers.[3][4][10]

Experimental Protocol: Generalized Synthesis of TPSA

This protocol describes a laboratory-scale synthesis based on established industrial principles. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Materials:

-

Maleic Anhydride (99%)

-

Tetrapropylene (dodecene, mixture of isomers)

-

Hydroquinone (or other suitable polymerization inhibitor)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a nitrogen inlet), and a thermocouple/thermometer.

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reactor Setup: Assemble the three-neck flask in the heating mantle. Ensure all joints are properly sealed.

-

Charging Reactants: To the flask, add maleic anhydride (1.0 mole equivalent). Add tetrapropylene (2.5 mole equivalents) and the polymerization inhibitor (e.g., hydroquinone, ~0.1% by weight of maleic anhydride).

-

Inert Atmosphere: Begin stirring the mixture and purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can contribute to color body formation at high temperatures. Maintain a gentle nitrogen blanket throughout the reaction.

-

Reaction: Heat the mixture with stirring to 200-220°C. The reaction is exothermic, so heating should be controlled carefully to maintain the target temperature.

-

Reaction Monitoring: Hold the reaction at temperature for 3-6 hours. The progress can be monitored by periodically taking samples and analyzing for the disappearance of maleic anhydride (e.g., via titration or GC).

-

Cooling and Purification: Once the reaction is complete (typically >98% conversion of maleic anhydride), turn off the heat and allow the mixture to cool to below 100°C under nitrogen.

-

Removal of Excess Alkene: Reconfigure the apparatus for vacuum distillation. Apply vacuum and gently heat the mixture to distill off the unreacted tetrapropylene.

-

Final Product: The remaining material in the flask is the crude TPSA. For higher purity, further purification via fractional vacuum distillation or washing can be performed. The final product is a viscous, clear yellow to amber liquid.

Safety and Regulatory Information

-

Hazards: Dihydro-3-(tetrapropenyl)-2,5-furandione is classified as causing serious eye irritation and may cause an allergic skin reaction.[9][11] It may also cause skin irritation.[9] It is considered potentially harmful to aquatic life with long-lasting effects.[11]

-

Handling: Standard chemical handling precautions should be observed. Use in a well-ventilated area and avoid contact with skin, eyes, and clothing.

-

Regulatory Status: The substance is listed on major chemical inventories. For example, it has an "ACTIVE" status on the U.S. EPA's TSCA inventory and is registered under REACH in Europe.[9]

Conclusion

From its theoretical underpinnings in a 1930s patent to its widespread adoption in the 1960s, dihydro-3-(tetrapropenyl)-2,5-furandione has become an important industrial chemical. Its elegant and efficient synthesis via the ene reaction, combined with its dual-functional molecular architecture, provides a robust platform for a multitude of applications. While its role in paper sizing is its most prominent, its utility as an epoxy curative, lubricant additive, and chemical intermediate demonstrates its versatility. The ongoing refinements in its synthesis to improve color and purity highlight its continued industrial relevance. This guide has provided a technical foundation for understanding the history, synthesis, and application of this versatile anhydride, offering valuable insights for professionals in chemical research and development.

References

-

Wikipedia. (n.d.). Alkenylsuccinic anhydrides. Retrieved from Wikipedia. [Link]

-

PubChem. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dihydro-3-(tetrapropenyl)furan-2,5-dione. Retrieved from Chemos GmbH & Co.KG. [Link]

-

TRIGON Chemie. (n.d.). Tetrapropenyl succinic anhydride (TPSA), refined. Retrieved from TRIGON Chemie. [Link]

-

Wikipedia. (n.d.). 3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione. Retrieved from Wikipedia. [Link]

-

Wikipedia. (n.d.). Succinic anhydride. Retrieved from Wikipedia. [Link]

-

Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Retrieved from Broadview Technologies, Inc. [Link]

-

Taylor & Francis. (n.d.). Alkenylsuccinic anhydrides – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). (PDF) Alkenyl Succinic Anhydride. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). US4581464A - Preparation of alkenyl succinic anhydrides.

-

Encyclopedia.pub. (2023). Alkenyl Succinic Anhydride. Retrieved from Encyclopedia.pub. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)- - Substance Details - SRS. Retrieved from U.S. EPA. [Link]

Sources

- 1. 3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione - Wikipedia [en.wikipedia.org]

- 2. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 3. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]

- 4. CAS 26544-38-7: (Tetrapropenyl)succinic anhydride [cymitquimica.com]

- 5. Tetrapropenylsuccinic Anhydride (mixture of branched chain isomers) CAS#: 26544-38-7 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. US4581464A - Preparation of alkenyl succinic anhydrides - Google Patents [patents.google.com]

- 9. 2,5-Furandione, dihydro-3-(tetrapropenyl)- | C16H26O3 | CID 6438029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tetrapropenyl succinic anhydride (TPSA), refined - TRIGON Chemie [trigon-chemie.com]

- 11. chemos.de [chemos.de]

- 12. broadview-tech.com [broadview-tech.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Tetrapropenyl Succinic Anhydride (TPSA) via the Ene Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Tetrapropenyl Succinic Anhydride (TPSA) through the thermal ene reaction between a tetrapropene (a C12 olefin isomer mixture, often derived from propylene tetramer) and maleic anhydride. TPSA is a pivotal chemical intermediate with broad applications, including its use as a corrosion inhibitor, a viscosity improver in lubricants, and a curing agent for epoxy resins.[1] This protocol is designed to equip researchers with a detailed, step-by-step methodology, underpinned by a thorough understanding of the reaction mechanism and safety considerations. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot the procedure effectively.

Introduction: The Ene Reaction in TPSA Synthesis

The ene reaction is a pericyclic reaction involving the addition of a compound with an allylic hydrogen (the "ene") to a compound with a multiple bond (the "enophile"). In the synthesis of TPSA, the tetrapropene acts as the ene component, and maleic anhydride serves as the enophile. The reaction proceeds through a concerted, six-membered transition state, resulting in the formation of a new carbon-carbon bond and a carbon-oxygen bond, with the concomitant migration of the double bond and abstraction of an allylic proton.

The thermal pathway for the ene reaction is a well-established and industrially significant method for the production of alkenyl succinic anhydrides. The reaction is typically conducted at elevated temperatures, often without the need for a catalyst, which simplifies the purification process.

Diagram 1: The Ene Reaction Mechanism for TPSA Synthesis

Caption: The concerted mechanism of the ene reaction between tetrapropene and maleic anhydride.

Health and Safety Considerations

The synthesis of TPSA involves handling hazardous materials at elevated temperatures. A thorough risk assessment is mandatory before commencing any experimental work.

-

Maleic Anhydride: Corrosive and can cause severe skin and eye burns.[2] Its dust and vapors are irritating to the respiratory tract.[3] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4][5] Maleic anhydride reacts exothermically with water to form maleic acid.[2]

-

Tetrapropene: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

High-Temperature Operation: The reaction is conducted at high temperatures (180-240 °C). Use a heating mantle with a temperature controller and ensure the reaction vessel is securely clamped. Never heat a closed system. All glassware should be inspected for cracks or defects before use.

Experimental Protocol

This protocol details the synthesis of TPSA in a laboratory setting.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Tetrapropene (C12 olefin mixture) | Technical | Various | Ensure low moisture content. |

| Maleic Anhydride | ≥99% | Various | Store in a desiccator. |

| Nitrogen (or Argon) | High Purity | - | For inert atmosphere. |

| Round-bottom flask (3-neck) | - | - | Appropriate size for the scale. |

| Reflux condenser | - | - | |

| Dropping funnel (pressure-equalizing) | - | - | For the addition of molten maleic anhydride. |

| Magnetic stirrer and stir bar | - | - | |

| Heating mantle with temperature controller | - | - | |

| Thermometer | - | - |

Reaction Setup

Diagram 2: Experimental Workflow for TPSA Synthesis

Caption: A schematic overview of the experimental workflow for TPSA synthesis.

-

Assembly: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet. The condenser outlet should be connected to a bubbler to monitor the nitrogen flow.

-

Inert Atmosphere: Purge the entire system with dry nitrogen for at least 15-20 minutes to remove air and moisture. Maintain a gentle positive pressure of nitrogen throughout the reaction.

Step-by-Step Procedure

-

Charging the Reactor: Charge the round-bottom flask with tetrapropene. The molar ratio of tetrapropene to maleic anhydride should be between 1:0.8 and 1:1.5.[6] A slight excess of the alkene can help to ensure complete conversion of the maleic anhydride.

-

Heating: Begin stirring and heat the tetrapropene to the desired reaction temperature, typically in the range of 200-220 °C.

-

Addition of Maleic Anhydride: While the tetrapropene is heating, gently melt the maleic anhydride in the dropping funnel using a heat gun. Caution: Do not overheat the maleic anhydride. Once the tetrapropene has reached the target temperature, add the molten maleic anhydride dropwise over a period of 2-3 hours. The addition should be slow enough to control the exothermic nature of the reaction and maintain a steady temperature.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 4-6 hours to ensure the reaction goes to completion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking small aliquots (with caution) and analyzing them by infrared (IR) spectroscopy. The disappearance of the C=C stretching vibration of maleic anhydride (around 1600 cm⁻¹) and the appearance of the characteristic anhydride carbonyl stretches of TPSA (around 1860 and 1780 cm⁻¹) indicate the progress of the reaction.

Work-up and Purification

-

Cooling: Once the reaction is complete, turn off the heating and allow the reaction mixture to cool to room temperature under a nitrogen atmosphere.

-

Removal of Unreacted Maleic Anhydride: Unreacted maleic anhydride can be removed by vacuum distillation.

-

Purification of TPSA: The crude TPSA can be purified by fractional vacuum distillation. The exact distillation conditions will depend on the specific isomers of TPSA formed.

-

Alternative Purification: For laboratory scale, if the product is not intended for applications requiring high purity, unreacted maleic acid (from the hydrolysis of maleic anhydride) can be removed by washing a solution of the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) with a saturated sodium bicarbonate solution.[7] The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

Characterization of TPSA

The purified TPSA should be a clear, viscous liquid. Its identity and purity can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of TPSA is characterized by the following key absorptions:

-

C=O stretching (anhydride): Two distinct peaks around 1860 cm⁻¹ and 1780 cm⁻¹. The presence of these two bands is characteristic of a cyclic anhydride.

-

C-H stretching (alkane): Strong absorptions in the range of 2850-2960 cm⁻¹.

-

C=C stretching (alkene): A weak to medium absorption around 1640-1680 cm⁻¹, corresponding to the newly formed double bond in the tetrapropenyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will be complex due to the isomeric nature of the tetrapropenyl chain. However, characteristic signals will include:

-

Broad multiplets in the region of 0.8-2.5 ppm corresponding to the aliphatic protons of the tetrapropenyl group.

-

Signals in the region of 2.5-3.5 ppm corresponding to the protons on the succinic anhydride ring.

-

Olefinic proton signals in the region of 5.0-5.8 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will also be complex. Key signals to look for are:

-

Carbonyl carbons of the anhydride group in the region of 170-175 ppm.

-

Aliphatic carbons of the tetrapropenyl chain in the region of 10-60 ppm.

-

Olefinic carbons in the region of 110-140 ppm.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature (within the stable range). Ensure efficient stirring. |

| Loss of maleic anhydride | Ensure the reflux condenser is efficient. Check for leaks in the system. | |

| Dark Product Color | Side reactions at high temperatures | Lower the reaction temperature. Ensure a strictly inert atmosphere to prevent oxidation. |

| Product contains unreacted maleic anhydride/acid | Incomplete reaction or hydrolysis during work-up | Ensure dropwise addition of molten maleic anhydride. For work-up, use anhydrous conditions until the purification step. Wash with sodium bicarbonate solution to remove acidic impurities. |

References

-

PubChem. (n.d.). Tetra(prop-1-en-1-yl)butanedioic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Maleic anhydride. Retrieved from [Link]

- Google Patents. (n.d.). CN112851838B - A kind of preparation method of polyisobutylene maleic anhydride.

-

Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of a PP/dodecenyl succinic anhydride blend and of a... Retrieved from [Link]

- Google Patents. (n.d.). US20040249171A1 - Succinic anhydride, process for preparation of the same and use thereof.

-

ResearchGate. (2023). Synthesis and Evaluation of Poly (isobutylene-alt-maleic anhydride)-co-Poly (ethylene glycol) and its Copper Oxide Nanocomposite for Enhancing the Performance of Water-based Drilling Fluids in HPHT Wells. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of succinic anhydride (substrate) and aluminium... Retrieved from [Link]

-

Organic Syntheses. (n.d.). succinic anhydride. Retrieved from [Link]

-

Frontiers. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Maleic anhydride - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Molgroup Chemicals. (n.d.). Maleic anhydride. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032523). Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Retrieved from [Link]

-

TRIGON Chemie. (n.d.). Tetrapropenyl succinic anhydride (TPSA), refined. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Characterization of Polyisobutylene Succinic Anhydride (PIBSA) and Its PIBSI Products from the Reaction of PIBSA with Hexamethylene Diamine. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of Maleic Anhydride-Methyl Methacrylate Co-Monomer Grafted Polyethylene Wax for Hot Waxed Wood Process. Polymers, 14(15), 3183. Retrieved from [Link]

-

MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(11), 136. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2019). preparation of succinic anhydride. Retrieved from [Link]

-

Shanghai Douwin Chemical Co.,Ltd. (n.d.). Precautions for the Use of Maleic Anhydride. Retrieved from [Link]

-

SpectraBase. (n.d.). SUCCINIC-ANHYDRIDE;DIHYDRO-2,5-FURANDIONE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

UniTo. (2023). Purple‐Light Promoted Thiol‐ene Reaction of Alkenes. Advanced Synthesis & Catalysis, 365(24), 4623-4633. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of poly(isobutylene-alt-maleic anhydride)-based water-soluble binders and their electrochemical properties. Retrieved from [Link]

-

YouTube. (2023). Succinic Anhydride Synthesis. Retrieved from [Link]

-

Quora. (2022). What is the process of removing the acid from succinic anhydride? Retrieved from [Link]

Sources

- 1. Tetrapropenyl succinic anhydride (TPSA), refined - TRIGON Chemie [trigon-chemie.com]

- 2. nj.gov [nj.gov]

- 3. Precautions for the Use of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 4. carlroth.com [carlroth.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. CN112851838B - A kind of preparation method of polyisobutylene maleic anhydride - Google Patents [patents.google.com]

- 7. quora.com [quora.com]

High-performance liquid chromatography (HPLC) for 2,5-Furandione, dihydro-3-(tetrapropenyl)-

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2,5-Furandione, dihydro-3-(tetrapropenyl)-

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2,5-Furandione, dihydro-3-(tetrapropenyl)-, commonly known as Tetrapropenyl Succinic Anhydride (ASA). ASA is a highly non-polar compound widely utilized as a sizing agent in the paper and pulp industry. Key analytical challenges include its lack of a significant UV chromophore and its propensity to hydrolyze into its more polar dicarboxylic acid form (hydrolyzed ASA, or HASA). This document provides two distinct, validated HPLC protocols employing Evaporative Light Scattering Detection (ELSD), a technique ideally suited for non-chromophoric and non-volatile analytes. A Reversed-Phase (RP-HPLC) method is presented for the simultaneous analysis of ASA and its hydrolysate, while a Normal-Phase (NP-HPLC) method is offered for the analysis of ASA in non-polar matrices. This guide is intended for researchers, quality control analysts, and formulation scientists requiring a reliable and accurate means to quantify ASA.

Introduction: The Analytical Challenge of Tetrapropenyl Succinic Anhydride (ASA)

Tetrapropenyl Succinic Anhydride is a viscous, oily liquid synthesized from the reaction of maleic anhydride and tetrapropylene[1]. Its primary industrial application is as a cellulose reactive sizing agent, where it forms ester bonds with hydroxyl groups in cellulose to increase the hydrophobicity of paper products[2]. The efficacy of the sizing process is highly dependent on the purity of the ASA and the degree to which it has hydrolyzed.

The analysis of ASA presents several technical hurdles:

-

Lack of Chromophore: The molecule does not possess a suitable chromophore for reliable quantification using standard UV-Vis detectors, which are common in HPLC systems[3][4].

-

High Non-Polarity: The long C12 alkenyl chain (tetrapropenyl) imparts strong hydrophobicity, leading to very high retention on traditional reversed-phase columns[5][6].

-

Instability: The anhydride functional group is susceptible to hydrolysis, opening the ring to form the corresponding dicarboxylic acid (HASA)[1][7]. This hydrolysis product has significantly different polarity and chromatographic behavior, and its presence must often be quantified alongside the active anhydride.

To overcome these challenges, the following protocols have been developed utilizing Evaporative Light Scattering Detection (ELSD). ELSD is a mass-sensitive detection method that is independent of the analyte's optical properties, making it a universal detector for any compound that is less volatile than the mobile phase[3][8].

Method 1: Reversed-Phase HPLC with ELSD

This method is optimized for the simultaneous quantification of ASA and its more polar hydrolyzed form, HASA. It is particularly useful for monitoring the stability of ASA emulsions or quantifying the degree of hydrolysis in a sample.

Principle of Separation

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase[5][9]. The highly non-polar ASA interacts strongly with the stationary phase and is retained longer. The diacid, HASA, being significantly more polar due to its two carboxylic acid groups, will have less affinity for the C18 phase and will elute much earlier. A gradient elution, starting with a more polar mobile phase and transitioning to a less polar one, is employed to first elute the polar HASA and then the non-polar ASA within a reasonable analysis time.

Instrumentation, Reagents, and Materials

| Component | Specification |

| HPLC System | Quaternary or Binary pump, Autosampler, Column Thermostat |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Analytical Column | C18 (Octadecylsilane) bonded silica, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | HPLC Grade Water |

| Mobile Phase B | HPLC Grade Acetonitrile |

| Mobile Phase C | HPLC Grade Isopropanol (IPA) |

| Sample Diluent | Isopropanol (IPA) or Tetrahydrofuran (THF) |

| ASA Standard | 2,5-Furandione, dihydro-3-(tetrapropenyl)- (CAS 26544-38-7), >95% purity |

| Nitrogen Gas | High purity (99.9% or greater), for ELSD |

Step-by-Step Protocol

1. Standard Preparation:

- Prepare a primary stock solution of ASA at 1000 µg/mL in the chosen sample diluent (IPA or THF).

- Perform serial dilutions to create a set of calibration standards ranging from approximately 10 µg/mL to 500 µg/mL. Note: Due to the non-linear response of ELSD, a multi-point calibration curve is essential.